4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves multiple steps, typically starting with the preparation of the core cyclohexane carboxamide structure. The synthetic route often includes:
Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.
Introduction of the butyl group: This step involves alkylation reactions using butyl halides.
Attachment of the pyrazinyl piperazine moiety: This is typically done through nucleophilic substitution reactions involving pyrazine and piperazine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazinyl and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-tubercular agent, with studies indicating significant activity against Mycobacterium tuberculosis.
Pharmacology: It has been evaluated for its potential as a kinase inhibitor, protease inhibitor, and enzyme inhibitor.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying molecular pathways and drug-receptor interactions.
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrazinyl piperazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide include:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature pyrazine and piperazine moieties and have been studied for their anti-tubercular activity.
Indole derivatives: These compounds possess a similar aromatic structure and have been explored for various biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVCGTGXXXXJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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